molecular formula C21H21NO2S B1682939 Tazarotene CAS No. 118292-40-3

Tazarotene

Cat. No. B1682939
M. Wt: 351.5 g/mol
InChI Key: OGQICQVSFDPSEI-UHFFFAOYSA-N
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Description

Tazarotene is an acetylenic retinoid used to treat fine wrinkles, mottled pigmentation of the skin, acne vulgaris, and plaque psoriasis . It is a prodrug for tazarotenic acid .


Synthesis Analysis

An efficient process for the preparation of tazarotene starts from 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester . The synthetic pathway is straightforward, using cheap reagents and avoiding hazardous organometallic compounds .


Molecular Structure Analysis

The molecular formula of Tazarotene is C21H21NO2S . It is a retinoid, a thiochromane, a member of pyridines, an acetylenic compound, and an ethyl ester .


Chemical Reactions Analysis

Tazarotene is a prodrug that undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . The hyphenated and conventional chromatographic techniques such as LC-MS/MS and HPTLC, HPLC respectively are used to quantify Tazarotene as an active pharmaceutical ingredient and its formulations .


Physical And Chemical Properties Analysis

Tazarotene is the ethyl ester of tazarotenic acid. It has a role as a keratolytic drug, a prodrug, and a teratogenic agent . The molecular weight of Tazarotene is 351.5 g/mol .

Scientific Research Applications

  • Basal-Cell Carcinoma Treatment : Tazarotene, originally developed for psoriasis, has been evaluated for its efficacy in treating basal-cell carcinoma. An open-label clinical trial suggested potential benefits in this area (Peris, Fargnoli, & Chimenti, 1999).

  • Psoriasis Treatment : Several studies have demonstrated the effectiveness of tazarotene in treating psoriasis. It has been shown to modulate pathogenic factors in psoriasis, including abnormal keratinocyte differentiation and hyperproliferation, and to reduce the clinical signs of psoriasis with significant efficacy and safety (Weinstein et al., 2003). Additionally, novel nanovesicle formulations of tazarotene have shown promise for improved treatment of psoriasis (Elmowafy et al., 2019).

  • Photoaging Treatment : Tazarotene has been evaluated for its effectiveness in treating photodamaged skin. In a pilot study, it showed beneficial effects in reducing skin roughness and fine wrinkling, correcting epidermal atrophy and atypia, and improving skin hydration properties (Sefton et al., 2000).

  • Acne Vulgaris Treatment : Tazarotene has demonstrated efficacy in treating acne vulgaris. It's been shown to be effective as monotherapy and in combination with other treatments, reducing lesion counts and improving skin quality (Tanghetti et al., 2019).

  • Oral Lichen Planus Treatment : There has been a preliminary clinical study on the use of tazarotene for treating oral lichen planus, showing significant reduction in lesions compared with a control group (Petruzzi et al., 2002).

Safety And Hazards

Tazarotene is not recommended for use during pregnancy due to potential teratogenic risk . The most common side effect is mild-to-moderate local irritation, which limited its role as a single agent for psoriasis .

Future Directions

Future clinical trials and the clinical applicability of this novel medication in the treatment of acne are also discussed . There is a need for additional case reports and outcomes studies to further explore the safety of topical tazarotene in pregnancy .

properties

IUPAC Name

ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQICQVSFDPSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046691
Record name Tazarotene
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Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tazarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 7.50e-04 g/L
Record name Tazarotene
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Record name Tazarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the exact mechanism of tazarotene action is not known, studies have shown that the active form of the drug (tazarotenic acid) binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression. It also has affinity for RXR receptors.
Record name Tazarotene
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Product Name

Tazarotene

CAS RN

118292-40-3
Record name Tazarotene
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Record name Tazarotene [USAN:INN:BAN]
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Record name Tazarotene
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Record name 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester
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Record name TAZAROTENE
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Record name Tazarotene
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URL http://www.hmdb.ca/metabolites/HMDB0014937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Reaction vessels used in this procedure were flame dried under vacuum and all operations carried out in an oxygen-free, argon or nitrogen atmosphere. To a solution of 465.7 mg (2.3019 mmol) of 4,4-dimethyl-6-ethynyl-thiochroman in 4 ml of dry tetrahydrofuran at 0° C. was added dropwise 1.5 ml of 1.6M (2.4 mmol) n-butyllithium in hexane. This was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes, cooled again to 0° C. and then treated with a solution of 330 mg (2.4215 mmol) of fused ZnCl2 in 4 ml dry tetrahydrofuran using a double ended needle. Thereafter the solution was stirred at 0° C. for 30 minutes, then at room temperature for 10 minutes. A solution of 426.3 mg (2.2967 mmol) of ethyl 6-chloronicotinoate (from Example 5) in 4 ml dry tetrahydrofuran was transferred by double ended needle into a suspension of 430 mg (0.37 mmol) of tetrakistriphenylphosphine palladium in 4 ml dry tetrahydrofuran and stirred at room temperature for 10 minutes, then treated by double ended needle with the solution of the alkynylzinc prepared above. This mixture was stirred at room temperature for 18 hours, then quenched with 100 ml water. Product was recovered by extraction with 3×75 ml ether. Ether fractions were combined and washed with saturated NaCl solutions and dried (mgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexane) followed by HPLC (Whatman Partisil M-9 10/50; 4% ethyl acetate in hexane) to give the title compound as a white solid.
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mg
Type
catalyst
Reaction Step One
Quantity
465.7 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mmol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
426.3 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
430 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
alkynylzinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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